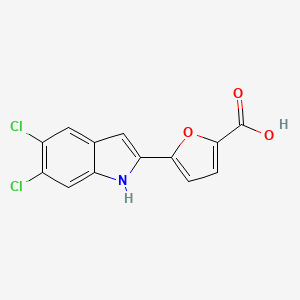
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- is a complex organic compound that features a furan ring fused with an indole structure, substituted with dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of dichloro substituents. The furan ring is then fused to the indole structure through a series of condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Halogen atoms can be substituted with other groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic acid: A related compound with applications in polymer production.
5-Hydroxymethylfurfural: Another furan derivative with potential as a bio-based chemical.
Indole-3-acetic acid: An indole derivative with significant biological activity.
Uniqueness
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- is unique due to its combined furan and indole structures, along with dichloro substituents
Propiedades
Número CAS |
835594-98-4 |
|---|---|
Fórmula molecular |
C13H7Cl2NO3 |
Peso molecular |
296.10 g/mol |
Nombre IUPAC |
5-(5,6-dichloro-1H-indol-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H7Cl2NO3/c14-7-3-6-4-10(16-9(6)5-8(7)15)11-1-2-12(19-11)13(17)18/h1-5,16H,(H,17,18) |
Clave InChI |
DFYAUBGAPXJYDM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



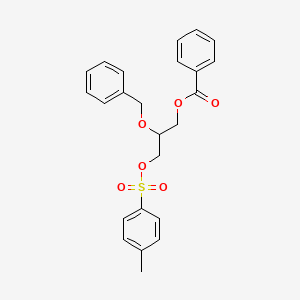
![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)

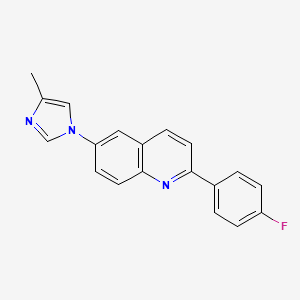

![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
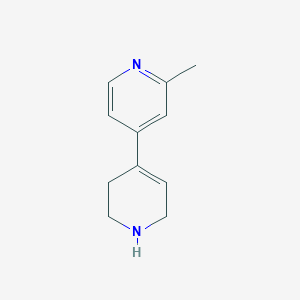
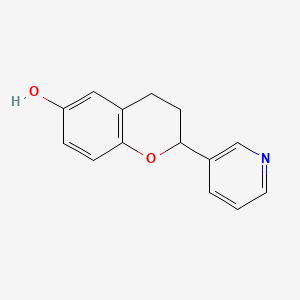
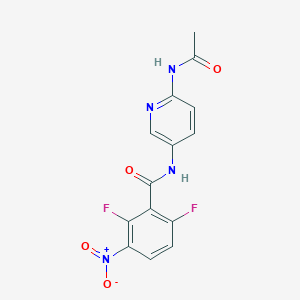

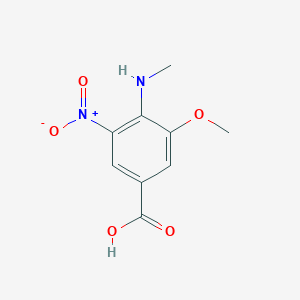
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)

